Chemical Structure and Properties of 4-Hydroxy-5-methoxy-1-indanone: Synthesis, Mechanisms, and Applications
Chemical Structure and Properties of 4-Hydroxy-5-methoxy-1-indanone: Synthesis, Mechanisms, and Applications
Executive Summary
4-Hydroxy-5-methoxy-1-indanone (CAS: 66487-71-6) is a highly functionalized bicyclic scaffold critical to modern drug discovery and sensory chemistry. Characterized by its rigid indanone core and specific oxygenation pattern, this compound serves as a vital intermediate in the synthesis of central nervous system (CNS) therapeutics and conformationally restricted artificial sweeteners. This whitepaper details the structural properties, the mechanistic breakthroughs in its regioselective synthesis via chloroaluminate ionic liquids, and its downstream applications.
Molecular Architecture & Electronic Profiling
The molecular formula of 4-hydroxy-5-methoxy-1-indanone is C₁₀H₁₀O₃ (Molecular Weight: 178.18 g/mol ). Structurally, it consists of a cyclopentanone ring fused to a phenol ether.
The chemical behavior of this molecule is dictated by the differential steric and electronic environments of the C4 and C5 positions:
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C1 Carbonyl Influence: The ketone at C1 exerts a mild electron-withdrawing effect across the aromatic system, stabilizing the fused ring system.
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Steric Differentiation at C4 vs. C5: The C4 position is situated directly adjacent to the C3 methylene group of the aliphatic cyclopentanone ring. This proximity creates a distinct steric pocket compared to the relatively unhindered C5 position. As we will explore, exploiting this subtle steric disparity is the fundamental key to achieving regioselective synthesis.
The Regioselective Demethylation Breakthrough
Historically, synthesizing 4-hydroxy-5-methoxy-1-indanone from the readily available precursor 4,5-dimethoxy-1-indanone relied on traditional Lewis acids like aluminum chloride (AlCl₃) in dichloromethane. However, this heterogeneous reaction yields a poor regioselectivity of 70:30 (4-OH : 5-OH) due to uncontrolled coordination kinetics and the solid nature of the reagent.
A major synthetic breakthrough was achieved by utilizing chloroaluminate ionic liquids, such as [TMAH][Al₂Cl₇] (trimethylammonium heptachlorodialuminate) or [BMIM][Al₂Cl₇] ().
Mechanistic Causality: Ionic liquids provide a homogeneous reaction environment. The active catalytic species, the bulky[Al₂Cl₇]⁻ anion, acts as a highly discriminating Lewis acid. When introduced to 4,5-dimethoxy-1-indanone, the steric bulk of the [Al₂Cl₇]⁻ complex forces it to preferentially coordinate with the C4-methoxy oxygen, which is sterically "pushed" into a more accessible conformation by the adjacent C3 methylene protons. Subsequent thermal activation selectively cleaves the C4-O bond, pushing the regioselectivity to an exceptional 96:4 ratio.
Mechanistic workflow of the regioselective demethylation of 4,5-dimethoxy-1-indanone.
Quantitative Yield & Reagent Comparison
The superiority of ionic liquids over traditional Lewis acids is summarized in the quantitative data below. The use of ionic liquids not only improves selectivity but drastically reduces the formation of unwanted byproducts, simplifying downstream purification.
| Demethylation Reagent | Solvent System | Temp (°C) | Time (h) | Selectivity (4-OH : 5-OH) | Overall Yield (%) |
| AlCl₃ (Traditional) | CH₂Cl₂ | 40 (Reflux) | > 24 | 70 : 30 | 65 - 70 |
| [TMAH][Al₂Cl₇] | CH₂Cl₂ | 40 | 23 | 96 : 4 | > 92 |
| [BMIM][Al₂Cl₇] | CH₂Cl₂ | 40 | 23 | 96 : 4 | > 95 |
| [EMIM][Al₂Cl₆I] | CH₂Cl₂ | 40 | < 23 | 96 : 4 | > 90 |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following step-by-step methodology details the synthesis of 4-hydroxy-5-methoxy-1-indanone using[BMIM][Al₂Cl₇]. Every step is designed as a self-validating system to prevent common points of failure.
Step 1: Preparation of the Ionic Liquid Reagent
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Action: Under a strict nitrogen atmosphere at 0 °C, slowly add anhydrous aluminum chloride (2.0 molar equivalents) to N-butyl-N-methylimidazolium chloride (1.0 molar equivalent).
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Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the imidazolium core. A successful reaction is validated by the transition of the solid powders into a clear, viscous, pale-yellow liquid ([BMIM][Al₂Cl₇]).
Step 2: Substrate Complexation
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Action: Dissolve 4,5-dimethoxy-1-indanone (1.0 equiv, e.g., 50 g) in anhydrous dichloromethane (500 mL). Dropwise, add a solution of [BMIM][Al₂Cl₇] (2.5 equiv) in dichloromethane (1 L).
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Causality: Dropwise addition controls the immediate Lewis acid-base complexation heat. The use of 2.5 equivalents ensures complete coordination of both the C1 carbonyl and the target C4 methoxy group.
Step 3: Thermal Cleavage
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Action: Heat the reaction mixture to 40 °C and stir for 23 hours.
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Causality: 40 °C provides the exact activation energy required to cleave the sterically strained C4-O bond without providing enough thermodynamic energy to break the more stable C5-O bond.
Step 4: Acidic Quenching & Isolation (Critical Step)
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Action: Pour the reaction mixture into a vigorously stirred mixture of ice-cold water (4 L) and concentrated hydrochloric acid (HCl).
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Causality: Why HCl and not just water? Aluminum forms exceptionally strong Al-O bonds with the newly formed phenoxide product. Quenching with water alone generates gelatinous aluminum hydroxide [Al(OH)₃] emulsions that trap the product and make phase separation impossible. HCl protonates the phenoxide (releasing the free hydroxyl group) and solubilizes the aluminum as water-soluble [Al(H₂O)₆]³⁺ chlorides, ensuring a crisp, clean phase separation.
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Action: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield the highly enriched crystalline product.
Downstream Applications: From CNS Drugs to Artificial Sweeteners
The unique structural rigidity of 4-hydroxy-5-methoxy-1-indanone makes it a privileged scaffold in two distinct scientific fields:
Pharmaceutical Intermediates (CNS Therapeutics): The compound is heavily utilized as a core building block in the synthesis of azetidine and pyrrolidine derivatives. Patents held by pharmaceutical entities (such as Organon) detail the derivatization of the indanone core to create compounds with high binding affinities to central nervous system receptors, targeting psychiatric and neurological disorders ().
Sensory & Flavor Chemistry: In the pursuit of next-generation artificial sweeteners, researchers synthesize "sweet isovanillyl derivatives." By utilizing 4-hydroxy-5-methoxy-1-indanone, chemists create conformationally restricted analogues of natural sweeteners like phyllodulcin. The rigid indanone ring locks the molecule into a specific 3D geometry, allowing researchers to map the exact spatial requirements (Structure-Activity Relationships) of human sweet taste receptors ().
Downstream applications of 4-hydroxy-5-methoxy-1-indanone in pharmacology and sensory chemistry.
References
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Kemperman, G. J., Roeters, T. A., & Hilberink, P. W. (2003). Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents. European Journal of Organic Chemistry. URL:[Link]
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Arnoldi, A., Bassoli, A., Borgonovo, G., Drew, M. G. B., Merlini, L., & Morini, G. (1998). Sweet Isovanillyl Derivatives: Synthesis and Structure−Taste Relationships of Conformationally Restricted Analogues. Journal of Agricultural and Food Chemistry. URL:[Link]
- Akzo Nobel N.V. (1998).Derivatives of azetidine and pyrrolidine (Patent No. EP0863136B1). European Patent Office.
